Benzenemethanol, 2,2'-oxybis-

説明

Benzenemethanol, 2,2’-oxybis- is a crucial compound used in the biomedical industry. It displays drug development potential in treating various diseases, including cancer, cardiovascular disorders, and respiratory ailments .

Molecular Structure Analysis

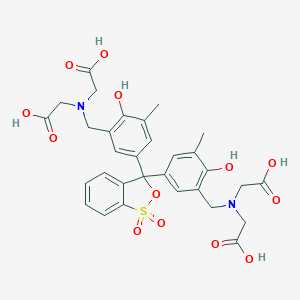

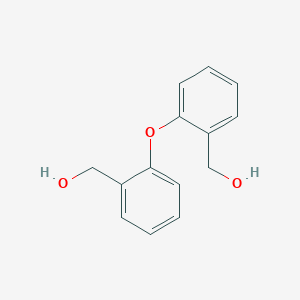

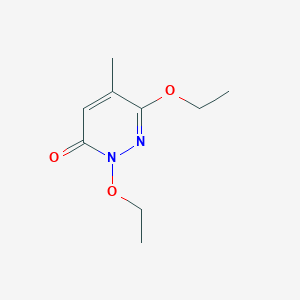

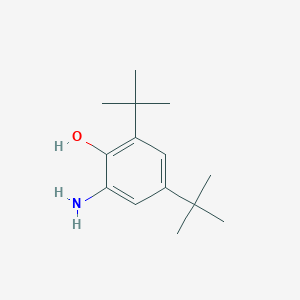

The molecular formula of Benzenemethanol, 2,2’-oxybis- is C14H14O3 . The molecule contains a total of 32 bonds, including 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, 2 primary alcohols, and 1 aromatic ether .Physical And Chemical Properties Analysis

Benzenemethanol, 2,2’-oxybis- has a molecular weight of 230.26 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 230.094294304 g/mol . Its topological polar surface area is 49.7 Ų . It has 17 heavy atoms .科学的研究の応用

1. Fluorescence Chemosensors

- Application : A new flexible fluorescent compound derived from 1,5-bis (2-aminophenoxy)-3-oxapentane has been synthesized by classical Schiff-base reaction between it and 2,2´-bithiophene carbaldehyde . This compound has potential applications as emissive sensing materials .

- Method : The synthesis was reproduced by a green methodology using an ultrasonication reaction in a classical sonication bath .

- Results : The structure of the new compound was confirmed by elemental analysis, IR, 1 H-NMR, MALDI-TOF-MS and EI-MS-spectra, UV-vis and fluorescence emission spectroscopy .

2. Antioxidant and Antibacterial Activities

- Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have potential antioxidant and antibacterial activities .

- Method : The compounds were synthesized, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

- Results : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

3. Biomedical Industry

- Application : “Benzenemethanol, 2,2’-oxybis-” is a crucial compound used in the biomedical industry . It displays drug development potential in treating various diseases, including cancer, cardiovascular disorders, and respiratory ailments . This product acts as an essential building block for the synthesis of novel drugs and biologically active compounds .

- Method : The compound is synthesized and used as a building block in the synthesis of novel drugs and biologically active compounds .

- Results : The compound contributes significantly to the advancement of biomedical research .

4. Polymer Synthesis

- Application : “Benzenemethanol, 2,2’-oxybis-” is used in the synthesis of polymers . It acts as a monomer that can be polymerized to form larger structures .

- Method : The compound is synthesized and then polymerized using various techniques, depending on the desired polymer structure .

- Results : The resulting polymers have a wide range of properties and can be used in various applications, such as in the production of plastics, resins, and other materials .

5. Benzylic Oxidations and Reductions

- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This property is utilized in benzylic oxidations and reductions .

- Method : The compound undergoes oxidation or reduction reactions, depending on the desired product .

- Results : The products of these reactions have enhanced reactivity, due to the adjacent aromatic ring .

特性

IUPAC Name |

[2-[2-(hydroxymethyl)phenoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVKKKKXKVCPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346342 | |

| Record name | Benzenemethanol, 2,2'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanol, 2,2'-oxybis- | |

CAS RN |

10038-40-1 | |

| Record name | Benzenemethanol, 2,2'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)